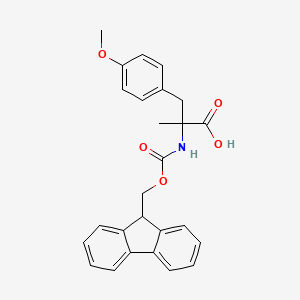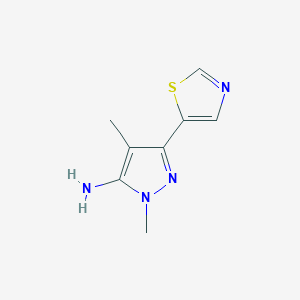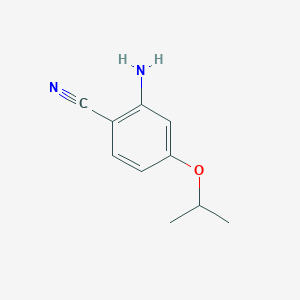![molecular formula C7H8N4 B13072344 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl group at the 2-position and an amino group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with the pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, under acidic conditions to form the imidazole ring. The resulting intermediate is then cyclized to form the fused imidazopyridine structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include optimization of reaction parameters such as temperature, pressure, and solvent to achieve higher yields and purity. Catalysts and automated reactors may also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a partially saturated form.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of partially saturated imidazopyridines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA-dependent protein kinase (DNA-PK), which plays a role in DNA repair processes. By inhibiting DNA-PK, the compound can sensitize cancer cells to radiation therapy, making it a potential radiosensitizer .
Comparación Con Compuestos Similares
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern and may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
2-methyl-1H-imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H2,8,9)(H,10,11) |
Clave InChI |
CMRITTYVUZLJQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)

![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
